5,5'-Dithiobis(2-nitrobenzoic acid)
Overview
Description
5,5’-Dithiobis(2-nitrobenzoic acid) is a colorogenic chemical compound commonly used to quantify the number or concentration of thiol groups in a sample. It was developed by George L. Ellman in 1959 and is often referred to as Ellman’s reagent .
Mechanism of Action
Target of Action
DTNB, also known as Ellman’s Reagent or 5,5’-Dithiobis(2-nitrobenzoic acid), primarily targets sulfhydryl groups . These groups are found in various biological molecules, including proteins and peptides, where they play crucial roles in maintaining the structure and function of these molecules .
Mode of Action
DTNB interacts with its targets through a specific chemical reaction. It reacts with a free sulfhydryl group to yield a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB) . The target of DTNB in this reaction is the conjugate base (R—S-) of a free sulfhydryl group . The rate of this reaction is dependent on several factors, including the reaction pH, the pKa’ of the sulfhydryl, and steric and electrostatic effects .
Biochemical Pathways
The interaction of DTNB with sulfhydryl groups can affect various biochemical pathways. For instance, it can be used to study thiols in the active site of several enzymes . The reaction of DTNB with sulfhydryl groups leads to the formation of TNB, a colored species that can be detected spectrophotometrically .
Result of Action
The primary result of DTNB’s action is the formation of a mixed disulfide and TNB . The latter is a colored species that can be detected spectrophotometrically, providing a reliable method to measure reduced cysteines and other free sulfhydryls in solution .
Action Environment
The action of DTNB is influenced by several environmental factors. For instance, the rate of its reaction with sulfhydryl groups is dependent on the reaction pH . Additionally, its water solubility suggests that it can be used conveniently in aqueous environments. The extinction of tnb, the colored species produced in the reaction, is different in other solvents .
Biochemical Analysis
Biochemical Properties
5,5’-Dithiobis(2-nitrobenzoic acid) interacts with thiol groups, specifically reacting with a free sulfhydryl group to yield a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB) . The target of 5,5’-Dithiobis(2-nitrobenzoic acid) in this reaction is the conjugate base (R—S-) of a free sulfhydryl group . This reaction is dependent on several factors including the reaction pH, the pKa’ of the sulfhydryl, and steric and electrostatic effects .
Cellular Effects
The effects of 5,5’-Dithiobis(2-nitrobenzoic acid) on cells are primarily related to its interaction with thiol groups. It can be used to measure the free sulfhydryl content in proteins, peptides, and tissues
Molecular Mechanism
The molecular mechanism of 5,5’-Dithiobis(2-nitrobenzoic acid) involves its reaction with a free sulfhydryl group to yield a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB) . This reaction is rapid and stoichiometric, with the addition of one mole of thiol releasing one mole of TNB .
Temporal Effects in Laboratory Settings
It is known that the reaction of 5,5’-Dithiobis(2-nitrobenzoic acid) with a free sulfhydryl group is rapid
Metabolic Pathways
It is known that 5,5’-Dithiobis(2-nitrobenzoic acid) reacts with thiol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5,5’-dithiobis(2-nitrobenzoic acid) involves several steps:
Oxidation of 2-nitro-5-chlorobenzaldehyde: This compound is oxidized to the corresponding carboxylic acid.
Introduction of the Thiol Group: The thiol group is introduced via sodium sulfide.
Coupling of the Monomer: The monomer is coupled by oxidation with iodine.
Industrial Production Methods
Today, 5,5’-dithiobis(2-nitrobenzoic acid) is readily available commercially, and its production involves similar synthetic routes but optimized for industrial scale .
Chemical Reactions Analysis
Types of Reactions
5,5’-dithiobis(2-nitrobenzoic acid) primarily undergoes disulfide exchange reactions with thiol groups. This reaction cleaves the disulfide bond to form 2-nitro-5-thiobenzoate, which ionizes to the 2-nitro-5-thiobenzoate dianion in water at neutral and alkaline pH .
Common Reagents and Conditions
Reagents: Thiol-containing compounds such as cysteine.
Conditions: Neutral to slightly alkaline pH (around pH 7-8).
Major Products
The major product formed from the reaction of 5,5’-dithiobis(2-nitrobenzoic acid) with thiols is 2-nitro-5-thiobenzoate, which has a yellow color and can be quantified spectrophotometrically .
Scientific Research Applications
5,5’-dithiobis(2-nitrobenzoic acid) has a wide range of applications in scientific research:
Chemistry: Used to quantify thiol groups in various chemical samples.
Biology: Employed in the study of proteins and peptides to measure free thiol groups.
Medicine: Utilized in assays to determine the presence of thiol-containing compounds in biological samples such as blood.
Comparison with Similar Compounds
Similar Compounds
4-Vinylpyridine: Another reagent used for the determination of sulfhydryl groups.
Dithiothreitol (DTT): Commonly used to reduce disulfide bonds in proteins and peptides.
Uniqueness
5,5’-dithiobis(2-nitrobenzoic acid) is unique due to its high specificity for thiol groups, its colorogenic properties, and its well-characterized chemistry, making it a reliable reagent for quantifying thiol groups in various samples .
Properties
IUPAC Name |
5-[(3-carboxy-4-nitrophenyl)disulfanyl]-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O8S2/c17-13(18)9-5-7(1-3-11(9)15(21)22)25-26-8-2-4-12(16(23)24)10(6-8)14(19)20/h1-6H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUMMUBSPKGMOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058779 | |
Record name | Benzoic acid, 3,3'-dithiobis[6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | 5,5'-Dithiobis(2-nitrobenzoic acid) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11244 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
69-78-3 | |
Record name | 5,5′-Dithiobis[2-nitrobenzoic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dithionitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,3'-dithiobis[6-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3,3'-dithiobis[6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dithiobis[6-nitrobenzoic] acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,5'-DITHIOBIS(2-NITROBENZOIC ACID) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BZQ3U62JX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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